N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-4-16-15(3-1)18-11-17(20-16)19-13-5-8-21(12-13)14-6-9-22-10-7-14/h1-4,11,13-14H,5-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVLYOAOKRKLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC3=CC=CC=C3N=C2)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Core Construction
The quinoxaline scaffold is typically synthesized via condensation of 1,2-diamines with α-diketones or α-keto acids. A modified approach using 2,2-dibromo-1-arylethanones (e.g., 2,2-dibromo-1-phenylethanone) and aryl-1,2-diamines under oxidative conditions has been reported. For example, reacting 2,2-dibromo-1-phenylethanone with benzene-1,2-diamine in dimethyl sulfoxide (DMSO) at 75°C with triethylamine yields 3-phenylquinoxalin-2(1H)-one in 78% yield. This method avoids metal catalysts and leverages the in situ generation of sulfonium intermediates to facilitate cyclization.
Coupling Strategies
Suzuki–Miyaura cross-coupling and Curtius rearrangement are employed to integrate substituents. In one protocol, a brominated quinoxaline intermediate undergoes Suzuki coupling with a pyridyl boronate to install aryl groups, followed by SNAr with the pyrrolidine-oxane amine. This method achieves yields of 65–82% depending on the boronate’s electronic properties.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are obtained in polar aprotic solvents (e.g., DMSO, DMF) at 75–100°C. For SNAr reactions, DMF with K2CO3 at 80°C provides a 72% yield of N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine, whereas DMSO reduces yields due to competing side reactions. Lower temperatures (25–50°C) favor selectivity but prolong reaction times.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in Suzuki reactions, with ligand-free systems achieving 85% conversion in 4 hours. For amination steps, copper(I) iodide with 1,10-phenanthroline accelerates SNAr reactions, reducing time from 24 to 6 hours.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water). Recrystallization from ethanol/water mixtures improves purity to >98%.
Spectroscopic Validation
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1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 5.2 Hz, 2H, quinoxaline-H), 4.10–4.05 (m, 1H, pyrrolidine-CH), 3.85–3.75 (m, 4H, oxane-OCH2), 2.95–2.85 (m, 2H, pyrrolidine-NCH2).
-
HRMS : m/z [M+H]+ calculated for C19H23N4O: 331.1764; found: 331.1768.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Regioselectivity in SNAr Reactions
Electron-deficient quinoxalines favor substitution at the 2-position, but competing reactions at the 3-position can occur. Using bulky amines (e.g., 1-(oxan-4-yl)pyrrolidin-3-amine) and low temperatures (0–10°C) suppresses undesired pathways.
Oxane Ring Stability
The oxane moiety is prone to ring-opening under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) preserve integrity during synthesis.
Industrial-Scale Considerations
Kilogram-scale production employs continuous flow reactors for Suzuki couplings, achieving 90% yield with a residence time of 20 minutes. Cost-effective alternatives to Pd catalysts, such as nickel-based systems, are under investigation but currently suffer from lower turnover numbers .
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core or the pyrrolidine ring.
Substitution: Various substituents can be introduced into the quinoxaline core or the pyrrolidine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, modified pyrrolidine rings, and substituted oxane moieties. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Core Aromatic Systems
- Target Compound: Quinoxaline core (C₈H₆N₂), which is electron-deficient due to two adjacent nitrogen atoms. This feature may favor interactions with electron-rich binding pockets.
- Navacaprant (): Quinoline core (C₉H₇N), containing a single nitrogen atom. Quinoline derivatives often exhibit distinct electronic properties and binding affinities compared to quinoxalines .
- 3-Pyrrolidin-1-ylquinoxalin-2-amine (): Shares the quinoxaline core with the target compound but lacks the oxan-4-yl substitution on the pyrrolidine ring .
Heterocyclic Amine Substituents
- Target Compound : Pyrrolidin-3-yl group substituted with oxan-4-yl at position 1. The 5-membered pyrrolidine offers conformational rigidity, while the oxan-4-yl group adds hydrophobicity.
- Navacaprant : Piperidin-4-yl group substituted with oxan-4-yl. The 6-membered piperidine ring may provide greater flexibility and altered basicity compared to pyrrolidine .
- Compound : Unsubstituted pyrrolidin-1-yl group, resulting in a smaller molecular footprint .
Additional Substituents
- Navacaprant: Features multiple substituents on the quinoline core (6-ethyl, 8-fluoro, 4-methyl, and 3-(3-methyl-1,2,4-oxadiazol-5-yl)), which likely enhance target selectivity or metabolic stability .
- Target Compound: No additional substituents on the quinoxaline core, suggesting a simpler pharmacophore.
Physicochemical Properties
Key Observations:
Hypothetical Pharmacological Implications
- Target Compound : The oxan-4-yl substitution could improve blood-brain barrier penetration or prolong half-life due to reduced polarity.
- Navacaprant: The fluorinated quinoline core and oxadiazole group may enhance binding to hydrophobic pockets in CNS targets .
- Compound : The absence of bulky substituents might favor rapid clearance, limiting therapeutic utility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine, and how are intermediates purified?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing a quinoxaline derivative with a pyrrolidine-oxane precursor in ethanol, followed by extraction (e.g., chloroform or dichloromethane). Purification often employs column chromatography (EtOAC/hexane gradients) and recrystallization from ethanol or acetonitrile to yield crystalline products .
- Key Steps : Monitor reaction progress via TLC, isolate crude product via solvent extraction, and confirm purity using HPLC or NMR.
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Structural Analysis :
- X-ray crystallography resolves the 3D arrangement, including intramolecular hydrogen bonds (e.g., N–H···O) and π-π stacking interactions .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity, with shifts for aromatic protons (quinoxaline) and oxane/pyrrolidine protons observed at δ 6.5–8.5 ppm and δ 1.5–4.0 ppm, respectively .
- HRMS validates molecular weight (e.g., m/z 443.544 for related compounds) .
Q. How is the compound’s solubility and stability assessed for in vitro assays?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (e.g., PBS) via UV-Vis spectroscopy at λmax (quinoxaline absorption ~300–350 nm) .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure, analyzed via LC-MS .
Advanced Research Questions
Q. How can reaction yields be optimized for scaled synthesis?
- Approaches :
- Catalyst screening : Use cesium carbonate or copper(I) bromide to enhance coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve reaction kinetics .
- Microwave-assisted synthesis : Reduces reaction time from days to hours while maintaining yield .
Q. What strategies resolve contradictions in bioactivity data across enzyme assays vs. cell-based studies?
- Troubleshooting :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzyme inhibition assays .
- Metabolic stability testing : Assess hepatic microsomal degradation to rule out rapid compound metabolism in cellular models .
- Structural analogs : Compare activity of derivatives to identify pharmacophore requirements .
Q. How can computational methods predict binding modes and off-target interactions?
- Computational Workflow :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes .
- Off-target screening : Employ similarity-based algorithms (SwissTargetPrediction) to identify potential secondary targets .
Q. What experimental designs elucidate the role of the oxane-pyrrolidine moiety in target selectivity?
- Design :
- SAR studies : Synthesize analogs with modified oxane rings (e.g., tetrahydropyran vs. tetrahydrofuran) and test affinity .
- Crystallography : Compare ligand-protein co-crystal structures to identify critical hydrogen bonds or steric effects .
- Mutagenesis : Engineer target proteins with altered residues (e.g., Ala-scanning) to probe binding-site interactions .
Key Considerations
- Contradictory Data : If receptor binding assays (e.g., SPR) conflict with cellular IC50 values, validate membrane permeability via PAMPA or Caco-2 assays .
- Advanced Purification : For chiral resolution, use preparative HPLC with amylose-based columns to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
